

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid structure elucidation

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Compound of Interest

Compound Name: 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

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An In-Depth Technical Guide to the Structure Elucidation of **4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid**

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. **4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid** ($C_8H_{10}N_2O_2$, Molar Mass: 166.18 g/mol) represents a scaffold of significant interest due to the prevalence of the indazole nucleus in a wide range of pharmacologically active agents.^[1] This guide provides a comprehensive, methodology-driven approach to unequivocally determine its chemical structure. We will proceed through a logical sequence of analytical techniques, from foundational functional group identification to a complete mapping of the atomic framework and, finally, absolute spatial confirmation. Each step is designed to be self-validating, where data from multiple orthogonal techniques converge to a single, unambiguous conclusion.

Foundational Analysis: The Role of Infrared (IR) Spectroscopy

Expertise & Rationale: Before delving into complex connectivity, we must first confirm the presence of the expected functional groups. Infrared (IR) spectroscopy is an ideal first-pass technique for this purpose, as it provides rapid and definitive evidence for key vibrational

modes within the molecule. For a molecule like **4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid**, we anticipate several characteristic absorptions that define its chemical nature.^[2]

Experimental Protocol: FTIR Spectroscopy

- A small sample of the compound is finely ground with potassium bromide (KBr).
- The mixture is compressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- The spectrum is recorded, typically over a range of 4000-400 cm^{-1} .

Data Interpretation & Expected Results: The IR spectrum serves as a fingerprint, confirming the core components of the structure.^[3]

- Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm^{-1} region. This breadth is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state.^[4]
- Indazole N-H Stretch: A moderate, sharp peak is anticipated around 3100-3500 cm^{-1} , corresponding to the N-H bond of the pyrazole ring.
- Aliphatic C-H Stretch: Absorptions just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}) confirm the presence of the saturated carbon framework in the cyclohexene ring.
- Carbonyl C=O Stretch: A strong, sharp absorption is predicted between 1710 and 1760 cm^{-1} . The exact position can indicate whether the acid is in its dimeric form ($\sim 1710 \text{ cm}^{-1}$) or monomeric form ($\sim 1760 \text{ cm}^{-1}$).^[4]
- C=N and C=C Stretches: Medium intensity peaks in the 1500-1650 cm^{-1} region are expected, corresponding to the double bonds within the indazole ring system.

Molecular Formula Confirmation and Fragmentation Analysis: Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of a molecule.^[5] High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), can provide an exact mass measurement, validating the molecular formula. Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) experiments offers vital clues about the molecule's substructures, acting as a preliminary check on the proposed connectivity.^{[6][7]}

Experimental Protocol: LC-MS/MS

- The sample is dissolved in a suitable solvent (e.g., methanol/water) and injected into a liquid chromatography (LC) system for purification.
- The eluent is directed into an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- A full scan (MS1) is acquired in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes to determine the accurate mass of the parent ion.
- A product ion scan (MS2) is performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation & Expected Results:

Table 1: High-Resolution Mass Spectrometry Data

Ion Mode	Adduct	Calculated m/z ($C_8H_{10}N_2O_2$)	Expected m/z
Positive	$[M+H]^+$	167.0815	~167.0815

| Negative | $[M-H]^-$ | 165.0669 | ~165.0669 |

A measured mass within 5 ppm of the calculated value provides strong confidence in the molecular formula $C_8H_{10}N_2O_2$.

Fragmentation Pathways: The fragmentation pattern provides a structural puzzle to be solved. [8] Key neutral losses and characteristic fragments help piece together the molecular architecture.

- Loss of COOH (45 Da): A common fragmentation for carboxylic acids, leading to a prominent fragment ion.[7]
- Loss of H₂O (18 Da): Dehydration is a common fragmentation pathway.
- Loss of CO₂ (44 Da): Decarboxylation can occur, especially in the negative ion mode.
- Retro-Diels-Alder Fragmentation: The tetrahydroindazole ring system may undergo characteristic cleavages.

These fragments provide initial evidence that the carboxylic acid group is a distinct, cleavable unit attached to the main heterocyclic core.

The Definitive Blueprint: Multinuclear and Multidimensional NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[9] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the full atomic framework unambiguously.[10]

Experimental Protocol: NMR Spectroscopy

- The sample is dissolved in a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it allows for the clear observation of exchangeable protons like -OH and -NH.
- A suite of NMR experiments is performed on a high-field spectrometer (e.g., 400 MHz or higher).
 - 1D ¹H NMR: To identify and integrate all unique proton signals.
 - 1D ¹³C NMR: To identify all unique carbon signals.

- 2D COSY (^1H - ^1H Correlation Spectroscopy): To identify protons that are spin-coupled (typically 2-3 bonds apart).
- 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon atom it is attached to.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the structural fragments.

Data Interpretation & Expected Results:

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6)

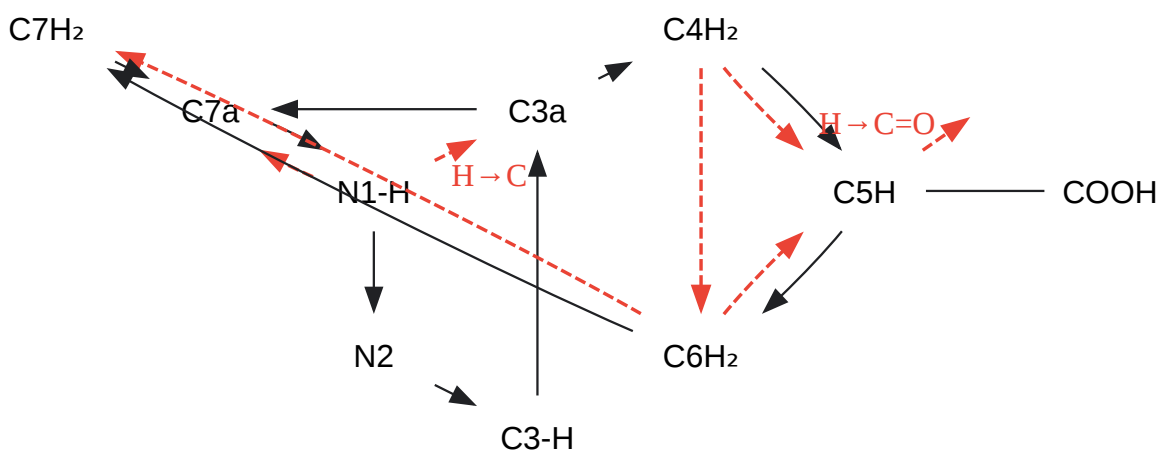
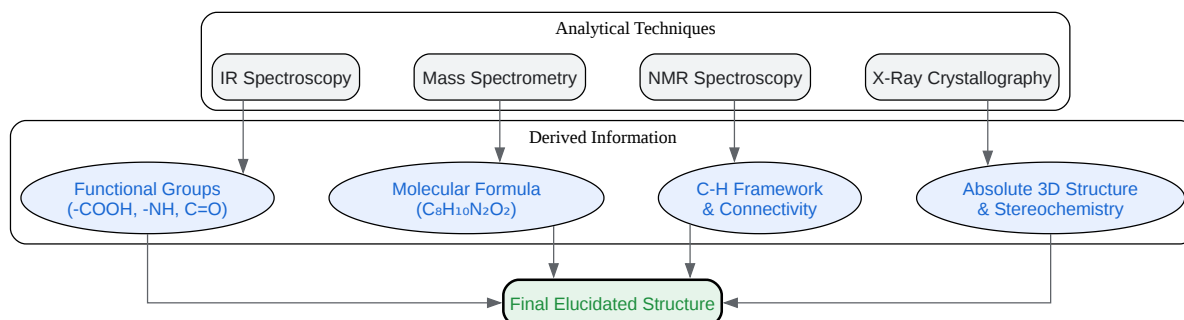
Position	Atom Type	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)	Key HMBC Correlations (from H at this position)
1	NH	~12.5 (broad s, 1H)	-	C3, C7a
3	CH	~7.5 (s, 1H)	~135	C3a, C7a
3a	C	-	~120	-
4	CH ₂	~2.5-2.7 (m, 2H)	~25	C3a, C5, C6
5	CH	~2.8-3.0 (m, 1H)	~35	C4, C6, C7, COOH
6	CH ₂	~1.8-2.0 (m, 2H)	~28	C4, C5, C7, C7a
7	CH ₂	~2.3-2.5 (m, 2H)	~22	C5, C6, C7a
7a	C	-	~140	-

| - | COOH | ~12.0 (broad s, 1H) | ~175 | C5, C4, C6 |

Synthesizing the NMR Data:

- ^1H and ^{13}C Counts: The ^1H NMR should show signals integrating to 10 protons, while the ^{13}C NMR should display 8 distinct carbon signals, consistent with the molecular formula.
- HSQC Analysis: This experiment will directly link the proton signals for positions 3, 4, 5, 6, and 7 to their corresponding carbon signals, building the C-H fragments.
- COSY Analysis: A clear correlation path should be visible connecting $\text{H4} \leftrightarrow \text{H5} \leftrightarrow \text{H6} \leftrightarrow \text{H7}$, confirming the connectivity of the saturated six-membered ring.
- HMBC Analysis (The Final Assembly): This is where the structure is cemented.
 - The proton at C5 should show a strong correlation to the carbonyl carbon (~175 ppm), unequivocally placing the carboxylic acid at the C5 position.
 - The NH proton should show correlations to the quaternary carbon (C7a) and the CH carbon (C3), confirming the pyrazole ring structure.
 - Correlations between the aliphatic protons (e.g., H4, H7) and the carbons of the pyrazole ring (C3a, C7a) will confirm the fusion of the two rings.

The logical workflow and key connectivities derived from NMR are visualized below.



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